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Compound of Interest

4-(Piperidin-1-yl)-1,3,5-triazin-2-
Compound Name:
amine

cat. No.: B1337662

For researchers and drug development professionals, understanding the cross-reactivity profile
of a compound is paramount to predicting its therapeutic efficacy and potential off-target
effects. While direct cross-reactivity studies on 4-(piperidin-1-yl)-1,3,5-triazin-2-amine are not
readily available in the public domain, analysis of structurally related piperidine- and
piperazine-substituted 1,3,5-triazine derivatives provides valuable insights into the selectivity of
this chemical scaffold. This guide offers a comparative analysis of the performance of these
related compounds against various biological targets, supported by experimental data from
published studies.

Multi-Target Activity of Piperidinyl-Triazine Analogs

The 1,3,5-triazine core is a versatile scaffold that, when functionalized with piperidine or
piperazine moieties, can interact with a diverse range of biological targets. The following
sections present quantitative data on the activity of representative compounds against different
target classes, highlighting the potential for both desired polypharmacology and undesired off-
target interactions.

Anticancer Activity

Piperidine- and piperazine-substituted triazines have demonstrated significant potential as
anticancer agents, with activity observed against various cancer cell lines. The data below
showcases the cytotoxic effects of several derivatives.
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Table 1: Anticancer Activity of Piperidine/Piperazine-Substituted 1,3,5-Triazine Derivatives

Compound ID Substituents Cell Line IC50 (pM) Reference
4,6-di(piperidin-
1-yl)- and HCT-116 (Colon
Compound 1 ] ) 8.8-195 [1]
benzylidenehydr Carcinoma)
azinyl
4-(piperidin-1-
yI)-i 6_
] HCT-116 (Colon
Compound 2 morpholino-, and ) 22-42.2 [1]
) Carcinoma)
benzylidenehydr
azinyl
4,6-
dimorpholino-
MCF-7 (Breast
Compound 3 and 13.4-29.3 [1]
) Cancer)
benzylidenehydr
azinyl
4,6-di(piperidin-
1-yl)- and MCF-7 (Breast
Compound 4 ) 11.5-39.9 [1]
benzylidenehydr Cancer)
azinyl
4-(piperidin-1-
yl)_1 6_
] MCF-7 (Breast
Compound 5 morpholino-, and 10.4-22.2 [1]

benzylidenehydr

azinyl

Cancer)

Note: The IC50 values are presented as a range, reflecting the activity of a series of related

compounds with minor structural variations.

Neurological Target Activity

Derivatives of 1,3,5-triazine have also been investigated for their activity against targets in the

central nervous system, such as enzymes implicated in neurodegenerative diseases.
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Table 2: Inhibition of Acetylcholinesterase (AChE) and [3-Secretase (BACE1) by 1,3,5-Triazine
Derivatives

Compound Class Target IC50 (pM) Reference

1,3,5-Triazine
Nitrogen Mustards

. _ i AChE 0.051 - 0.055 [2]
with Dipeptide

Residue

1,3,5-Triazine
Nitrogen Mustards

o _ BACE1l 9.00-11.09 [2]
with Dipeptide

Residue

6-amino-4-phenyl-3,4-
dihydro-1,3,5-triazin- BACE1l 18.03 +0.01 [2]
2-ones

6-amino-4-phenyl-3,4-
dihydro-1,3,5-triazin- GSK-3p3 14.67 £ 0.78 [2]
2-ones

Experimental Protocols

The data presented in this guide are derived from various experimental methodologies. Below
are detailed protocols for the key assays mentioned.

Cell Viability (MTT) Assay for Anticancer Activity

Objective: To determine the concentration of a compound that inhibits the growth of cancer cell
lines by 50% (IC50).

Protocol:

o Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a specific
density and allowed to adhere overnight.
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e Compound Treatment: The cells are treated with various concentrations of the test
compounds and incubated for a specified period (e.g., 48 or 72 hours).

o MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide
(MTT) is added to each well and incubated for 3-4 hours. Viable cells with active
mitochondria will reduce the yellow MTT to purple formazan crystals.

e Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is
added to dissolve the formazan crystals.

o Absorbance Measurement: The absorbance of the resulting purple solution is measured
using a microplate reader at a specific wavelength (e.g., 570 nm).

o Data Analysis: The percentage of cell viability is calculated relative to untreated control cells.
The IC50 value is determined by plotting the percentage of viability against the compound
concentration and fitting the data to a dose-response curve.

Enzyme Inhibition Assays (AChE and BACE1)

Objective: To measure the potency of a compound in inhibiting the activity of a specific enzyme.
AChE Inhibition Assay (Ellman's Method):

o Reaction Mixture Preparation: A reaction mixture is prepared containing acetylthiocholine
iodide (substrate), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), and the
test compound at various concentrations in a suitable buffer.

o Enzyme Addition: The reaction is initiated by adding acetylcholinesterase (AChE) to the
mixture.

 Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set period.

o Detection: The enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts
with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate). The rate of color
formation is monitored spectrophotometrically.

o Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in
the presence of the test compound to that of a control without the inhibitor. IC50 values are
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then determined.
BACE1 Inhibition Assay (FRET-based):

o Reaction Setup: The assay is typically performed in a microplate format. The reaction
mixture includes a specific BACEL substrate (often a peptide with a fluorophore and a
guencher), the test compound at various concentrations, and recombinant human BACE1
enzyme in an appropriate assay buffer.

 Incubation: The reaction is incubated at a controlled temperature for a defined time.

o Detection: In the absence of an inhibitor, BACE1 cleaves the substrate, separating the
fluorophore from the quencher and resulting in an increase in fluorescence. The
fluorescence intensity is measured using a fluorescence plate reader.

» Data Analysis: The percentage of BACEL inhibition is calculated based on the fluorescence
signal in the presence of the inhibitor compared to the control. IC50 values are determined
from the dose-response curve.

Visualizing the Concepts

To better illustrate the principles discussed, the following diagrams created using Graphviz
(DOT language) depict a general experimental workflow for assessing cross-reactivity and a
conceptual signaling pathway that could be modulated by a multi-target compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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